molecular formula C20H22F3N3O B2523344 N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1049436-72-7

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2523344
CAS No.: 1049436-72-7
M. Wt: 377.411
InChI Key: YZMUWSACYHPMFT-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and an ethyl chain linked to a benzamide moiety with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

It has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy

Cellular Effects

The effects of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is ongoing. Preliminary studies suggest that the effects of the product may vary with different dosages .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being studied. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide can be compared with other similar compounds:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its biological activity.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-11-25-12-14-26(15-13-25)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMUWSACYHPMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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